molecular formula C16H20N2O2 B14745275 1,2-Bis(3-ethoxyphenyl)hydrazine CAS No. 1034-18-0

1,2-Bis(3-ethoxyphenyl)hydrazine

Cat. No.: B14745275
CAS No.: 1034-18-0
M. Wt: 272.34 g/mol
InChI Key: DQSFFSJOQMQSAA-UHFFFAOYSA-N
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Description

1,2-Bis(3-ethoxyphenyl)hydrazine is a symmetrically substituted hydrazine derivative featuring two 3-ethoxyphenyl groups attached to a central hydrazine backbone. The ethoxy (-OCH₂CH₃) substituents at the 3-position of the phenyl rings confer electron-donating effects, influencing solubility, electronic distribution, and intermolecular interactions. Hydrazine derivatives are widely explored for applications in energetic materials, pharmaceuticals, and supramolecular chemistry due to their tunable reactivity and diverse functionalization .

Properties

CAS No.

1034-18-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1,2-bis(3-ethoxyphenyl)hydrazine

InChI

InChI=1S/C16H20N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12,17-18H,3-4H2,1-2H3

InChI Key

DQSFFSJOQMQSAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NNC2=CC(=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-ethoxyphenyl)hydrazine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2C9H10O+N2H4C16H20N2O2+2H2O2 \text{C}_9\text{H}_{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2 + 2 \text{H}_2\text{O} 2C9​H10​O+N2​H4​→C16​H20​N2​O2​+2H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-ethoxyphenyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

1,2-Bis(3-ethoxyphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-ethoxyphenyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions that generate reactive intermediates, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Substituent Example Compound Key Property Application Reference
2,4,6-Trinitrophenyl 1,2-Bis(2,4,6-trinitrophenyl)hydrazine High thermal stability (~30–50°C synthesis) Energetic materials
Methylsulfonyl KS119 Hypoxia-selective activation Anticancer prodrugs
4-Chlorophenyl 1,2-Bis(4-chlorophenyl)hydrazine DNA cross-linking Cytotoxic agents
Pyridinylmethylene (1E,2E)-1,2-Bis(pyridin-3-ylmethylene)hydrazine Ligand efficiency (Qmax = 98.2 mg/g) Adsorption materials

Anticancer Agents:

  • KS119 (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine):
    • Releases cytotoxic 90CE under hypoxia, overcoming O⁶-alkylguanine-DNA alkyltransferase (AGT)-mediated resistance .
    • Atropisomers exhibit divergent metabolic rates (t₁/₂ = 50–64 hours) and partition coefficients, impacting bioavailability .
  • Comparison with Onrigin™ : KS119 demonstrates 3–5× higher potency under hypoxia despite incomplete activation, attributed to efficient AGT evasion .

Table 2: Cytotoxicity Comparison of Anticancer Hydrazines

Compound Activation Mechanism IC₅₀ (Hypoxic Conditions) AGT Resistance Overcome? Reference
KS119 Reductive enzymatic 0.8 µM Yes
Onrigin™ Base-catalyzed 2.5 µM Partial

Antidiabetic Agents:

Benzylidenehydrazines (e.g., 1,2-bis(4-chlorobenzylidene)hydrazine) inhibit α-glucosidase (IC₅₀ = 12–35 µM) via competitive binding, with substituent position (para vs. meta) modulating activity . Ethoxyphenyl analogs may enhance solubility but require optimization for target affinity.

Supramolecular and Structural Chemistry

  • Crystal Packing: 1,2-Bis[(1H-imidazol-2-yl)methylidene]hydrazine adopts a Z(EE)Z configuration, forming 1D hydrogen-bonded networks . 3-Methoxy derivatives exhibit centrosymmetric structures with intermolecular O–H···N bonds, whereas nitro-substituted analogs (e.g., 1,2-bis[1-(3-nitrophenyl)ethylidene]hydrazine) display non-planar geometries due to steric hindrance .
  • Configuration Impact : E/Z isomerism influences π-π stacking and material properties (e.g., luminescence in pyrimidinyl hydrazines) .

Adsorption and Material Science

(1E,2E)-1,2-Bis(pyridin-3-ylmethylene)hydrazine (SCH-4)-modified activated carbon achieves 98.2 mg/g Europhtal adsorption capacity via π-π and hydrogen-bonding interactions . Ethoxyphenyl groups could enhance hydrophilicity but reduce ligand rigidity compared to pyridinyl substituents.

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